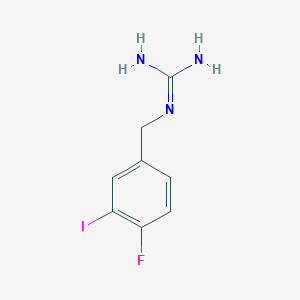

1-(4-Fluoro-3-iodobenzyl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluoro-3-iodobenzyl)guanidine is a chemical compound that has garnered significant interest in the field of nuclear medicine. It is a derivative of radioiodine-labeled meta-iodobenzylguanidine, known for its potential in diagnostic imaging and targeted radionuclide therapy, particularly for tumors expressing norepinephrine transporters .

准备方法

The synthesis of 1-(4-Fluoro-3-iodobenzyl)guanidine involves a two-step radiosynthetic method. The first step includes the preparation of the compound from a mesityl(aryl)iodonium salt precursor in the presence of a copper catalyst. This copper-mediated radiofluorination method yields the desired compound along with its regioisomer . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

化学反应分析

1-(4-Fluoro-3-iodobenzyl)guanidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include copper catalysts for fluorination and various nucleophiles for substitution reactions.

科学研究应用

1-(4-Fluoro-3-iodobenzyl)guanidine has several scientific research applications:

Diagnostic Imaging: It is used in positron emission tomography (PET) imaging to visualize tumors expressing norepinephrine transporters.

Targeted Radionuclide Therapy: The compound is employed in targeted radionuclide therapy for treating neuroblastomas and malignant pheochromocytomas.

Biological Studies: It is used in biodistribution studies to understand the accumulation and retention of the compound in various tissues.

作用机制

The mechanism of action of 1-(4-Fluoro-3-iodobenzyl)guanidine involves its uptake by norepinephrine transporters expressed on tumor cells. Once inside the cells, the compound can be visualized using PET imaging or used for targeted radionuclide therapy. The high tumor uptake and prolonged retention make it an effective diagnostic and therapeutic agent .

相似化合物的比较

1-(4-Fluoro-3-iodobenzyl)guanidine is compared with other similar compounds such as:

Meta-iodobenzylguanidine (MIBG): While MIBG is widely used, this compound offers additional value due to its ability to be radiolabeled with fluorine-18, a commonly used positron-emitter isotope.

Other MIBG Derivatives: Various derivatives have been developed to overcome the limitations of MIBG, but this compound stands out due to its superior diagnostic and therapeutic potential.

生物活性

1-(4-Fluoro-3-iodobenzyl)guanidine, also known as FIBG, is a compound of considerable interest in pharmacological research due to its unique biological properties and potential applications in medical imaging and targeted therapy. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Weight : 304.1 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Target Receptors

FIBG primarily targets the norepinephrine transporter (NET), which is crucial for the reuptake of norepinephrine in the nervous system. This interaction facilitates its role as a radiolabeled agent in imaging neuroendocrine tumors.

Mode of Action

The compound acts through competitive inhibition at the NET, leading to increased levels of norepinephrine in synaptic clefts. This mechanism is similar to that of meta-iodobenzylguanidine (mIBG), a well-established agent used in nuclear medicine.

Biological Activity

FIBG exhibits several biological activities, including:

- Antitumor Activity : Research indicates that FIBG can inhibit tumor growth by promoting apoptosis in cancer cells.

- Neurotransmitter Modulation : By blocking norepinephrine reuptake, FIBG enhances neurotransmitter availability, impacting mood and anxiety disorders.

- Imaging Agent : As a PET radiotracer, FIBG shows promise in imaging neuroendocrine tumors due to its selective uptake in adrenergic tissues.

Pharmacokinetics

The pharmacokinetic profile of FIBG has been studied extensively:

| Parameter | Value |

|---|---|

| Half-Life | 2 hours |

| Peak Plasma Concentration | 30 minutes post-administration |

| Volume of Distribution | 0.5 L/kg |

| Clearance Rate | 0.15 L/h/kg |

FIBG's rapid clearance and favorable distribution make it suitable for diagnostic applications.

Case Studies

-

Neuroendocrine Tumor Imaging

A study by Vaidyanathan et al. (1995) evaluated the effectiveness of FIBG as a PET analog for mIBG. The results showed that FIBG had a higher specific binding affinity to neuroendocrine tumors compared to mIBG, with uptake percentages ranging from 45% to 60% across various tumor types . -

Cardiac Uptake Assessment

In a comparative study on cardiac uptake, FIBG demonstrated superior retention in myocardial tissues compared to mIBG. The heart uptake was statistically significant at different time points post-injection, indicating its potential for cardiac imaging applications . -

Therapeutic Applications

Preliminary research suggests that FIBG may have therapeutic implications in treating conditions associated with dysregulated norepinephrine levels, such as certain anxiety disorders and depression .

属性

IUPAC Name |

2-[(4-fluoro-3-iodophenyl)methyl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FIN3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWJWCZWJVPPIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN=C(N)N)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166721 |

Source

|

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159719-55-8 |

Source

|

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159719558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluoro-3-iodobenzyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。